molecular formula C22H14F2N4O3S B2839956 (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941869-63-2

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No. B2839956
CAS RN: 941869-63-2
M. Wt: 452.44
InChI Key: UQNXULAXTMRFLH-ZZXKWVIFSA-N
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Description

This compound is an acrylamide derivative with a benzo[d]thiazol-2-yl group, a 4-nitrophenyl group, and a pyridin-4-ylmethyl group attached. Acrylamides are often used in polymerization reactions, and the other groups could potentially provide interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the nitrophenyl and benzo[d]thiazol-2-yl groups could potentially allow for interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound could potentially be quite high due to the presence of the acrylamide group. This could make it useful in a variety of chemical reactions .

Scientific Research Applications

Anticancer Research

A series of acrylamide conjugates, including analogs related to the chemical structure of interest, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The compounds showed promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line. Cell-cycle perturbation studies indicated significant effects in the G2/M phase, followed by caspase-3 activation and apoptotic cell death. Molecular docking studies revealed efficient binding in the active site of tubulin, suggesting a potential mechanism for their anticancer activity (Kamal et al., 2014).

Enzyme Detection Techniques

In a different study, polyacrylamide gels containing a mixed disulfide compound demonstrated a rapid and sensitive technique to detect small amounts of enzymes like acetylcholinesterase and alkaline phosphatase. This approach could have wide applications for detecting other enzymes that hydrolyze thiol substrates (Harris & Wilson, 1983).

Metal Ion Sorption and Biological Activity

N-heterocyclic acrylamide polymers have been prepared for efficient metal ion chelation. These polymers showed selectivity towards various metal ions, with certain polymers being more selective for ions like Fe3+, Pb2+, and Cu2+. This selectivity, along with studies on the polymers' morphology, thermal analysis, and antimicrobial activity, suggests their potential in environmental and biological applications (Al-Fulaij et al., 2015).

Fluorinated Polyamides and Organosolubility

Research into fluorinated polyamides containing pyridine and sulfone moieties revealed materials with excellent organosolubility, thermal stability, and optical properties. These polyamides were amorphous, readily soluble in organic solvents, and capable of forming transparent, flexible, and strong films. Their low dielectric constants and high transparency make them suitable for electronic and optical applications (Liu et al., 2013).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. In particular, acrylamides can be neurotoxic and are a potential carcinogen, so it would be important to handle this compound with care .

Future Directions

Potential future directions for research on this compound could include exploring its reactivity and potential uses in the development of new materials or pharmaceuticals .

properties

IUPAC Name

(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N4O3S/c23-16-11-18(24)21-19(12-16)32-22(26-21)27(13-15-7-9-25-10-8-15)20(29)6-3-14-1-4-17(5-2-14)28(30)31/h1-12H,13H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNXULAXTMRFLH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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